

# Rezafungin: A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and development timeline of **Rezafungin** (formerly CD101), a novel, long-acting echinocandin antifungal agent. This document details the preclinical and clinical development, including experimental protocols, quantitative data, and key milestones, culminating in its approval for the treatment of candidemia and invasive candidiasis.

## **Introduction: Addressing an Unmet Need**

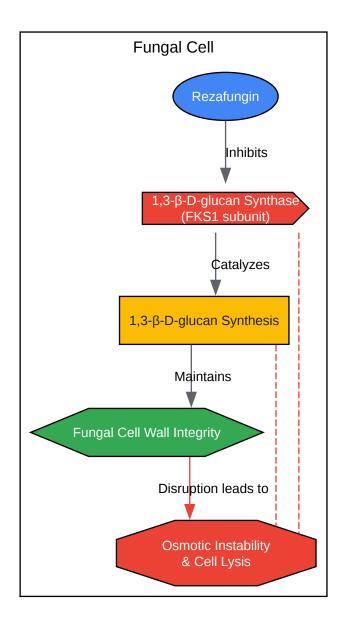
Invasive fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant threat to immunocompromised and critically ill patients. The emergence of antifungal resistance and the limitations of existing therapies have created a pressing need for novel treatment options. **Rezafungin** was developed to address this need, offering a onceweekly dosing regimen designed to improve patient compliance and outcomes. Developed by Cidara Therapeutics, **Rezafungin** is a structural analog of anidulafungin, modified to enhance its stability and pharmacokinetic profile.

#### **Mechanism of Action**

**Rezafungin**, like other echinocandins, is a non-competitive inhibitor of 1,3-β-D-glucan synthase, an essential enzyme in the biosynthesis of the fungal cell wall. By inhibiting this enzyme, **Rezafungin** disrupts the integrity of the fungal cell wall, leading to osmotic instability



and cell death. This mechanism is highly selective for fungi, as mammalian cells lack a cell wall.



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Caption: Mechanism of action of Rezafungin.

# **Discovery and Preclinical Development**

**Rezafungin** was designed as a next-generation echinocandin with improved stability and a longer half-life compared to its predecessors. This was achieved by modifying the structure of anidulafungin.



## **In Vitro Activity**

**Rezafungin** has demonstrated potent in vitro activity against a broad range of Candida and Aspergillus species, including azole-resistant isolates.

Table 1: In Vitro Susceptibility of Candida Species to **Rezafungin** and Comparator Antifungals (MIC  $\mu g/mL$ )

Organi sm	Rezafu ngin MIC50	Rezafu ngin MIC90	Anidul afungi n MIC50	Anidul afungi n MIC90	Caspof ungin MIC50	Caspof ungin MIC90	Micafu ngin MIC50	Micafu ngin MIC90
C. albican s	0.03	0.06	0.03	0.06	0.03	0.06	0.015	0.03
C. glabrata	0.06	0.12	0.03	0.06	0.06	0.12	0.03	0.06
C. parapsil osis	1	2	1	2	0.25	0.5	1	1
C. tropicali s	0.03	0.06	0.03	0.06	0.06	0.12	0.03	0.06
C. krusei	0.03	0.06	0.06	0.12	0.12	0.25	0.06	0.12
C. auris	0.25	0.5	0.12	0.25	0.25	0.5	0.12	0.25

Data compiled from multiple sources.[1][2][3]

Table 2: In Vitro Activity of **Rezafungin** against Aspergillus Species (MEC μg/mL)



Organism	Rezafungin MEC50	Rezafungin MEC90
A. fumigatus	0.03	0.125
A. flavus	≤0.015	0.03
A. niger	≤0.015	0.03
A. terreus	0.03	0.06

Data compiled from multiple sources.[4]

## **Preclinical In Vivo Efficacy**

**Rezafungin** has demonstrated robust efficacy in various animal models of invasive fungal infections.

- Invasive Candidiasis Mouse Model:
  - Animals: Neutropenic male BALB/c mice.[2]
  - Immunosuppression: Cyclophosphamide administered intraperitoneally (IP) at 150 mg/kg
     on day -4 and 100 mg/kg on day -1 relative to infection.[5]
  - Infection: Intravenous (IV) injection of Candida species (e.g., C. albicans, C. auris) at a concentration of approximately 1 x 10<sup>6</sup> CFU/mouse.[2][6]
  - Treatment: Rezafungin administered IP or IV at various dosing regimens.
  - Endpoint: Fungal burden in kidneys determined by colony-forming unit (CFU) counts after
     7 days of therapy.[5]
- Invasive Aspergillosis Mouse Model:
  - Animals: Neutropenic male ICR mice.
  - Immunosuppression: Cyclophosphamide (200 mg/kg) and cortisone acetate (500 mg/kg)
     administered IP on days -2, +3, and +8 relative to infection.[1]



- Infection: Intratracheal inoculation with Aspergillus fumigatus conidia.
- Treatment: Rezafungin administered at various doses.
- Endpoint: Survival over a 14-day period.[7][8]

Table 3: In Vivo Efficacy of **Rezafungin** in a Neutropenic Mouse Model of Invasive Candidiasis (C. auris)

Rezafungin Dose (mg/kg)	Mean Log10 CFU/g in Kidney (vs. control)
1	Significant reduction
4	Significant reduction
16	Significant reduction
64	Significant reduction

Data adapted from a study demonstrating dose-dependent reduction in fungal burden.[5]

Table 4: Survival in a Neutropenic Mouse Model of Invasive Aspergillosis

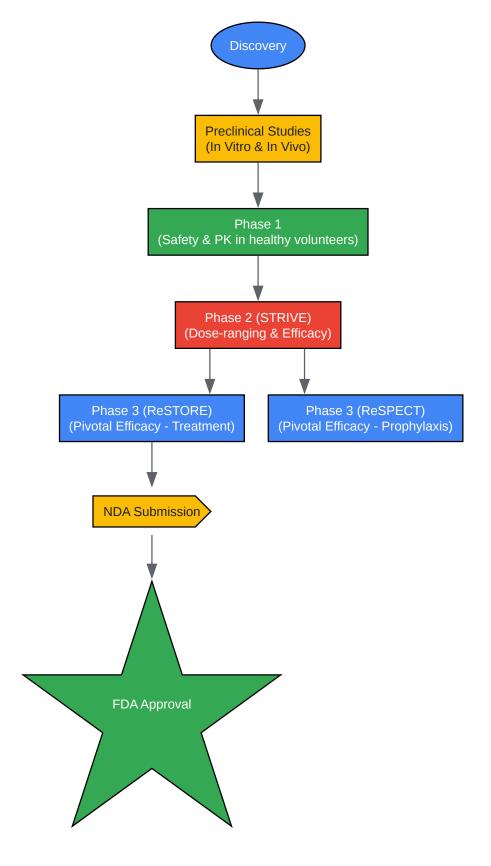
Treatment	Survival Rate (%)
Vehicle Control	0
Rezafungin (1 mg/kg)	50
Rezafungin (4 mg/kg)	60
Rezafungin (16 mg/kg)	50

Data adapted from a study showing a significant survival advantage with **Rezafungin** treatment.[9]

# **Clinical Development**

The clinical development of **Rezafungin** has progressed through a series of well-defined Phase 1, 2, and 3 clinical trials to establish its safety, pharmacokinetics, and efficacy.





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Caption: Rezafungin Development Timeline.



#### **Phase 1 Studies**

Phase 1 trials were conducted in healthy adult subjects to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **Rezafungin**.

- Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.
- Population: Healthy adult volunteers.
- Intervention: Single or multiple intravenous doses of **Rezafungin** or placebo.
- Endpoints: Safety and tolerability, and pharmacokinetic parameters (Cmax, AUC, t1/2).

Table 5: Pharmacokinetic Parameters of **Rezafungin** in Healthy Adults (Single IV Dose)

Dose	Cmax (ng/mL)	AUC(0-inf) (ng*h/mL)	t1/2 (hours)
200 mg	~7,000	~300,000	~130
400 mg	~14,000	~600,000	~133

Approximate values compiled from Phase 1 data.[10]

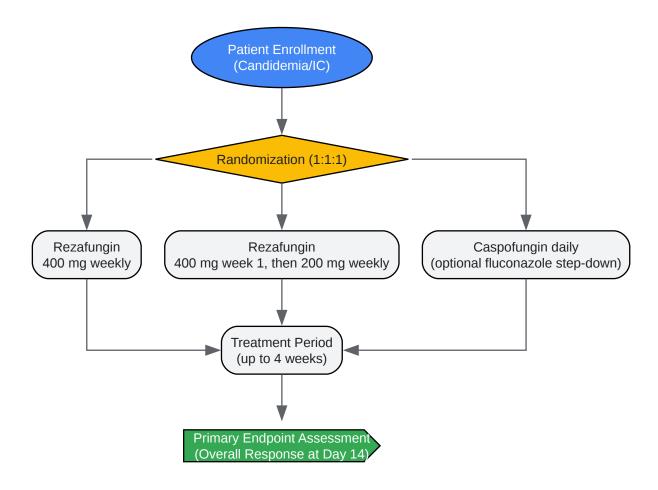
## Phase 2 Study (STRIVE - NCT02734862)

The STRIVE trial was a global, randomized, double-blind study to evaluate the safety and efficacy of two dosing regimens of **Rezafungin** compared to caspofungin for the treatment of candidemia and/or invasive candidiasis.[10][11]

- Design: Randomized, double-blind, double-dummy, multicenter trial.[10]
- Population: Adults (≥18 years) with mycologically confirmed candidemia and/or invasive candidiasis.[10]
- Inclusion Criteria: At least one blood culture positive for Candida or a positive test from a normally sterile site within 96 hours before randomization.[12]



- Exclusion Criteria: Neutropenia, severe hepatic impairment, and prior extensive antifungal therapy.[10]
- Interventions:
  - · Rezafungin 400 mg weekly.
  - Rezafungin 400 mg in week 1, then 200 mg weekly.[11]
  - Caspofungin (70 mg loading dose, then 50 mg daily) with an optional switch to oral fluconazole.[11]
- Primary Endpoint: Overall response (clinical and mycological cure) at Day 14.[10]



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Caption: STRIVE (Phase 2) Trial Workflow.



Table 6: Efficacy and Safety Outcomes from the STRIVE Trial (mITT Population)

Outcome	Rezafungin 400mg/200mg	Caspofungin
Overall Cure at Day 14 (%)	76.1	67.2
30-day All-Cause Mortality (%)	4.4	13.1
Treatment-Emergent Adverse Events (%)	94.4	81.8

Data from the combined analysis of STRIVE Parts A and B.[11][13][14]

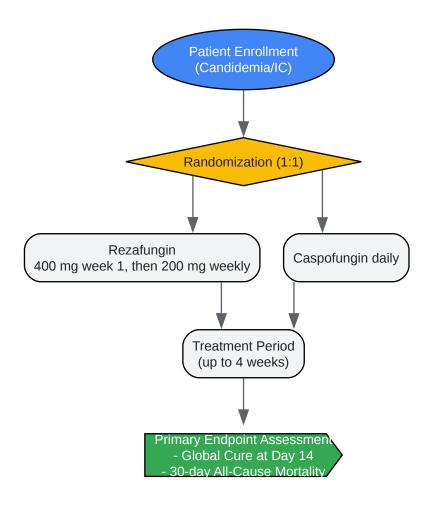
#### **Phase 3 Program**

The ReSTORE trial was a pivotal Phase 3 study designed to demonstrate the non-inferiority of once-weekly **Rezafungin** to once-daily caspofungin for the treatment of candidemia and invasive candidiasis.[7][15]

- Design: Multicenter, double-blind, double-dummy, randomized, non-inferiority trial.[15]
- Population: Adults (≥18 years) with systemic signs and mycological confirmation of candidemia or invasive candidiasis.[15]
- Inclusion Criteria: Similar to the STRIVE trial.[16]
- Exclusion Criteria: Similar to the STRIVE trial.[16]
- Interventions:
  - Rezafungin: 400 mg IV in week 1, followed by 200 mg IV weekly for a total of two to four doses.[15]
  - Caspofungin: 70 mg IV loading dose on day 1, followed by 50 mg IV daily, for no more than 4 weeks.[15]
- Primary Endpoints:
  - Global cure at Day 14 (for EMA).[15]



30-day all-cause mortality (for FDA).[15]



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